molecular formula C8H4F6O B1394893 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene CAS No. 957146-67-7

2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B1394893
CAS No.: 957146-67-7
M. Wt: 230.11 g/mol
InChI Key: FNVNVIPRLFSOMC-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene occurs within the broader historical trajectory of organofluorine chemistry, a field that predates the isolation of elemental fluorine itself. The foundational work in organofluorine chemistry traces back to Alexander Borodin, who conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862, establishing the fundamental halogen exchange methodology that remains central to modern fluorochemical synthesis. This early work preceded the isolation of elemental fluorine by Henri Moissan in 1886, who successfully electrolyzed a mixture of potassium hydrogen difluoride and hydrogen fluoride.

The progression toward complex polyfluorinated aromatic compounds like this compound required significant advances in synthetic methodology throughout the twentieth century. The Schiemann reaction, discovered in 1927, provided a crucial pathway for introducing fluorine atoms into aromatic systems through the decomposition of diazonium tetrafluoroborate salts. Subsequently, Gottlieb's development of nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride in 1936 established another fundamental approach to fluoroaromatic synthesis. The introduction of trifluoromethyl groups into aromatic systems was first demonstrated by Swarts in 1898, who converted benzotrichloride to benzotrifluoride using antimony trifluoride.

Industrial organofluorine chemistry underwent dramatic expansion during and after World War II, driven by military and civilian applications requiring materials with exceptional chemical and thermal stability. The development of synthetic routes to highly fluorinated aromatic compounds accelerated during this period, establishing the foundation for accessing complex molecules like this compound. Modern synthetic approaches to this compound employ advanced fluorination techniques that build upon these historical developments, utilizing reagents such as sodium chlorodifluoroacetate for difluoromethoxy group introduction.

Significance in Organofluorine Chemistry

This compound occupies a significant position within organofluorine chemistry due to its incorporation of multiple fluorinated functional groups that collectively demonstrate the unique properties imparted by carbon-fluorine bonds. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with average bond energies around 480 kilojoules per mole, significantly exceeding the strength of other carbon-halogen bonds. This exceptional bond strength contributes to the remarkable thermal and chemical stability exhibited by polyfluorinated compounds like this compound.

The electronic properties of this compound reflect the profound influence of fluorine substitution on aromatic systems. Fluorine possesses the highest electronegativity among all elements at 3.98, creating highly polarized carbon-fluorine bonds with substantial dipole moments of 1.41 Debye. The multiple fluorine atoms present in this compound generate complex electronic effects that significantly alter the reactivity and physical properties of the benzene ring compared to non-fluorinated analogs. These electronic modifications are particularly pronounced due to the presence of both electron-withdrawing trifluoromethyl and difluoromethoxy substituents.

The compound exemplifies the principle of fluorine's minimal steric impact despite its profound electronic effects. The van der Waals radius of fluorine at 1.47 Ångstroms closely approximates that of hydrogen at 1.2 Ångstroms, allowing for the incorporation of multiple fluorine atoms without introducing significant steric strain. This characteristic enables the creation of highly fluorinated molecules like this compound that maintain structural integrity while exhibiting dramatically altered chemical behavior. The low polarizability of fluorine at 0.56 × 10^-24 cubic centimeters further contributes to the unique properties of this compound.

The significance of this compound extends to its role as a representative example of modern fluorochemical design principles. The strategic placement of fluorinated substituents demonstrates sophisticated synthetic planning aimed at achieving specific property profiles. The combination of difluoromethoxy and trifluoromethyl groups within a single molecule illustrates the advanced state of contemporary organofluorine chemistry, where multiple fluorination strategies can be successfully integrated to create compounds with tailored characteristics for specialized applications.

Classification and Nomenclature

This compound belongs to the class of polyfluorinated aromatic compounds, specifically categorized as a substituted benzene derivative bearing multiple fluorinated functional groups. The compound falls under the broader classification of organofluorine compounds, which encompasses organic molecules containing one or more carbon-fluorine bonds. More specifically, it represents a halogenated aromatic hydrocarbon with complex substitution patterns that include both direct fluorine substitution on the benzene ring and fluorinated alkyl and alkoxy substituents.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted benzene derivatives. The parent structure is benzene, with substituents named and numbered according to their positions on the aromatic ring. The nomenclature begins with the difluoromethoxy group at position 2, followed by the fluorine atom at position 1, and the trifluoromethyl group at position 4. This systematic naming approach ensures unambiguous identification of the compound's structure and distinguishes it from other isomeric arrangements of the same functional groups.

Alternative nomenclature systems and synonyms for this compound reflect different naming conventions used across various databases and literature sources. The compound is also known as 3-(difluoromethoxy)-4-fluorobenzotrifluoride, which emphasizes the benzotrifluoride core structure with additional substitution. This alternative naming system illustrates the flexibility in organofluorine nomenclature, where the choice of parent structure can vary depending on the perspective of the chemist or the specific application context.

The classification of this compound within chemical databases reflects its multiple functional group content and potential applications. The compound appears in pharmaceutical research databases, fine chemical catalogs, and specialty fluorochemical collections, indicating its relevance across multiple fields of chemical research. This broad classification reflects the versatile nature of polyfluorinated aromatic compounds, which often serve as building blocks for more complex molecules or as specialty materials with unique properties.

Properties

IUPAC Name

2-(difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-5-2-1-4(8(12,13)14)3-6(5)15-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVNVIPRLFSOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Trichloromethoxy Precursors

A common approach involves selective fluorination of trichloromethoxybenzene derivatives. For example:

  • Starting Material : Trichloromethoxybenzene
  • Fluorinating Agent : Anhydrous hydrogen fluoride (HF) under pressure (0.5–5.0 MPa)
  • Catalyst : Perfluorinated sulfonic acid fluoride (e.g., perfluoro-octyl sulfonyl fluoride)
  • Conditions :
    • Temperature: 80–90°C (optimal)
    • HF-to-substrate molar ratio: 8:1–11:1
    • Catalyst-to-substrate mass ratio: 1:0.005–0.006

This method achieves >90% conversion to difluoromethoxy intermediates.

Nitration and Reduction for Functional Group Introduction

Nitration is critical for directing subsequent fluorination or trifluoromethylation:

  • Step 1 : Nitration of difluoromethoxybenzene using a mixture of HNO₃ and H₂SO₄ (1:3–1:4 mass ratio) at −10–30°C.
  • Step 2 : Reduction of nitro groups to amines, followed by Sandmeyer reactions to introduce fluorine or trifluoromethyl groups.

Key parameters:

Parameter Optimal Range Yield (%)
Nitration temperature −10–10°C 75–85
H₂SO₄ concentration 90–98%

Coupling Reactions for Trifluoromethyl Group Installation

Palladium-catalyzed cross-coupling reactions enable direct trifluoromethylation:

  • Suzuki Coupling :
    • Substrate: 1-fluoro-4-bromo-2-(difluoromethoxy)benzene
    • Reagent: Trifluoromethylboronic acid
    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
    • Solvent: Dimethoxyethane (DME)
    • Yield: 68–72%.
  • Kumada-Corriu Coupling :
    • Substrate: 1-fluoro-4-iodo-2-(difluoromethoxy)benzene
    • Reagent: CF₃MgBr
    • Catalyst: Fe(acac)₂
    • Solvent: THF
    • Yield: 65–70%.

Direct Fluorination via Halogen Exchange

Antimony trifluoride (SbF₃) mediates chlorine-to-fluorine exchange in trichloromethoxy precursors:

  • Conditions :
    • Temperature: 145–150°C
    • SbF₃-to-substrate molar ratio: 3:1
    • Solvent: Dichloromethane (post-reaction workup)
  • Yield : 68–92% for analogous trifluoromethoxy compounds.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
HF Fluorination High selectivity, minimal byproducts Requires high-pressure equipment Industrial
SbF₃ Halogen Exchange Single-step, no noble metals High-temperature sensitivity Lab-scale
Cross-Coupling Modular CF₃ introduction Costly catalysts Small-scale

Stability Considerations

The trifluoromethoxy group exhibits superior stability under acidic/basic conditions compared to OCHF₂ or SCF₃ groups. However, nucleophilic displacement may occur in electron-deficient aromatic systems, necessitating careful reaction design.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases such as potassium acetate, and various nucleophiles. Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while cross-coupling reactions can produce complex polyaromatic compounds .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s binding affinity and specificity for various biological targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Compound A : 4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene (CAS: 954236-13-6)
  • Structure : Replaces the fluorine at position 1 with a bromine atom.
  • Key Differences: Bromine’s larger atomic radius increases steric hindrance. Used in safety studies under GHS guidelines, indicating industrial handling considerations .
Compound B : 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene (CAS: 883543-26-8)
  • Structure : Replaces the difluoromethoxy group with a chloromethyl (-CH₂Cl) group.
  • Key Differences :
    • Chloromethyl enhances electrophilicity, enabling nucleophilic substitution reactions.
    • Higher reactivity in alkylation or polymerization processes.
    • Industrial applications include use as a high-purity intermediate (≥98% assay) .
Compound C : 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene (CAS: 1214344-33-8)
  • Structure : Replaces difluoromethoxy with a methoxy (-OCH₃) group.
  • Key Differences: Methoxy’s electron-donating nature reduces ring deactivation, contrasting with the electron-withdrawing difluoromethoxy group.

Functional Group Impact on Properties

Property Target Compound Compound A Compound B Compound C
Electron Effects Strongly deactivated (CF₃, F, OCF₂H) Moderate deactivation (CF₃, Br, OCF₂H) Moderate deactivation (CF₃, F, CH₂Cl) Mild deactivation (CF₃, F, OCH₃)
Reactivity High in cross-coupling (boronates) Lower due to Br High in alkylation Moderate in SNAr reactions
Applications Pharmaceutical intermediates Safety-tested industrial uses Agrochemical synthesis Drug precursor

Biological Activity

2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene, with the chemical formula C8_8H4_4F6_6O and CAS number 957146-67-7, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a complex structure characterized by multiple fluorine substituents, which significantly influence its reactivity and biological interactions. The presence of electron-withdrawing fluorine atoms can enhance lipophilicity and modulate the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC8_8H4_4F6_6O
Molecular Weight230.11 g/mol
CAS Number957146-67-7
Boiling PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with various enzyme systems and cellular pathways. The trifluoromethyl group enhances the compound's reactivity, potentially facilitating binding to target proteins.

Enzyme Inhibition Studies

Studies have indicated that compounds with similar fluorinated structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase-2 (COX-2). These enzymes are critical in neurodegenerative diseases and inflammation.

Case Studies

  • Inhibition of Cholinesterases :
    • A study evaluated the inhibition of AChE and BChE by various fluorinated compounds. The presence of fluorine in the structure was correlated with increased inhibitory potency. For instance, compounds similar to this compound showed IC50_{50} values in the low micromolar range against these enzymes, suggesting potential utility in treating Alzheimer's disease .
  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that fluorinated derivatives could inhibit COX-2 activity, which is implicated in inflammatory processes. The structural modifications introduced by fluorination were found to enhance anti-inflammatory effects when compared to non-fluorinated analogs .

Table 2: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayObserved EffectReference
Cholinesterase InhibitionAChEModerate inhibition (IC50_{50} ~10 μM)
Cholinesterase InhibitionBChEModerate inhibition (IC50_{50} ~9 μM)
Anti-inflammatory ActivityCOX-2Inhibition observed

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene?

  • Answer : The compound is typically synthesized via multi-step halogenation and substitution reactions. A prominent method involves Sonogashira coupling followed by trifluoromethylation, as seen in palladium-catalyzed cross-coupling protocols . Another route utilizes base-promoted elimination to reduce an aromatic trifluoromethyl group to difluoromethyl, forming a difluoro-p-quinomethide intermediate, which is trapped by intramolecular nucleophiles (e.g., aminoisobutyric acid derivatives) . Key reagents include halogenating agents (N-bromosuccinimide), bases (K₂CO₃), and aprotic solvents (DMF) .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

  • Answer : Structural elucidation relies on nuclear magnetic resonance (NMR; ¹H, ¹³C, ¹⁹F), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) . For crystallographic confirmation, X-ray diffraction is preferred. The compound’s InChI key (HAZRZLQTNWLTNL-UHFFFAOYSA-N) and canonical SMILES (C1=CC(=C(C=C1C(F)(F)F)Br)OC(F)F) aid in database searches .

Q. What are the primary applications of this compound in chemical research?

  • Answer : It serves as a versatile building block in organic synthesis, particularly for fluorinated drug candidates. Its trifluoromethyl and difluoromethoxy groups enhance metabolic stability, making it valuable in medicinal chemistry for designing kinase inhibitors or anti-inflammatory agents . It is also used to study electronic effects of fluorine substituents on aromatic systems .

Advanced Research Questions

Q. How do the electronic properties of the trifluoromethyl and difluoromethoxy groups influence reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing nature of both groups polarizes the benzene ring, activating specific positions for nucleophilic/electrophilic attacks. Density functional theory (DFT) studies suggest that the trifluoromethyl group increases electrophilicity at the para position, facilitating Suzuki-Miyaura couplings, while the difluoromethoxy group stabilizes intermediates via resonance . Experimental validation involves kinetic isotope effect (KIE) studies and Hammett plots .

Q. What strategies resolve contradictions in reaction yields when substituting the fluorine atom?

  • Answer : Discrepancies arise from competing pathways (e.g., elimination vs. substitution). Optimizing reaction conditions (e.g., solvent polarity, temperature) and using directing groups (e.g., nitro or amino) can suppress side reactions. For example, substituting fluorine with amines requires anhydrous DMF and controlled pH to prevent dehydrohalogenation . Statistical design of experiments (DoE) is recommended for parameter optimization .

Q. How does the compound interact with biological targets, and what computational tools model these interactions?

  • Answer : The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the difluoromethoxy group participates in hydrogen bonding with enzymes (e.g., cytochrome P450). Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) reveal binding affinities to kinase domains . In vitro assays (e.g., fluorescence polarization) validate these interactions .

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

  • Answer : Key issues include halogen exchange side reactions and purification of fluorinated intermediates. Flow chemistry systems improve heat transfer and reduce by-products . Recrystallization with fluorinated solvents (e.g., hexafluorobenzene) enhances purity. Process analytical technology (PAT) monitors real-time reaction progress via Raman spectroscopy .

Notes

  • Advanced questions emphasize mechanistic insights and methodological rigor, while basic questions focus on foundational techniques.
  • Contradictions in data (e.g., reaction yields) require systematic analysis via controlled experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene
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2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.